Dimethyl-1,2,4-thiadiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

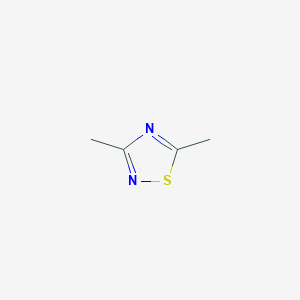

Dimethyl-1,2,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

Dimethyl-1,2,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with acetic anhydride under reflux conditions. The reaction typically proceeds as follows:

- Thiosemicarbazide is dissolved in acetic anhydride.

- The mixture is heated under reflux for several hours.

- The resulting product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

化学反应分析

Halogenation

Methyl-substituted 1,2,4-thiadiazoles undergo halogenation at the electron-deficient C5 position. For example:

-

Chlorination/Bromination : Reacts with Cl₂ or Br₂ in the presence of Lewis acids (e.g., FeCl₃) to yield 5-halo-3,5-dimethyl-1,2,4-thiadiazoles .

-

Selectivity : Methyl groups slightly increase electron density at adjacent positions, but the C5 site remains most reactive due to sulfur and nitrogen electronegativity .

Example Reaction :

3,5-Dimethyl-1,2,4-thiadiazole+Br2FeCl33-Methyl-5-bromo-1,2,4-thiadiazole+HBr

Nucleophilic Substitution

The C5 position is highly susceptible to nucleophilic attack due to electron withdrawal by sulfur and nitrogen atoms . Methyl groups slightly moderate reactivity but do not prevent substitution.

Key Reactions :

-

Amination : Reacts with ammonia or amines to form 5-amino derivatives .

-

Thiolation : Treatment with NaSH introduces a thiol group at C5 .

Mechanistic Insight :

The reaction proceeds via an aromatic nucleophilic substitution (SₙAr) mechanism, where the leaving group (e.g., Br) is displaced by a nucleophile (e.g., NH₃) .

Alkylation and Acylation

Methyl groups on the thiadiazole ring can undergo further alkylation or acylation under specific conditions:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| N-Alkylation | Alkyl halides (R-X) | N-Alkylated thiadiazoles | 60–80% |

| Acylation | Acyl chlorides (R-COCl) | N-Acylated derivatives | 70–85% |

Note : Alkylation typically occurs at the N2 position due to its higher basicity compared to N4 .

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Cycloaddition and Ring-Opening Reactions

-

[3+2] Cycloaddition : Reacts with nitrile oxides to form fused bicyclic compounds .

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the thiadiazole ring via nucleophilic attack at sulfur, producing disulfides or thiols .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings:

Example :

5-Bromo-3,5-dimethyl-1,2,4-thiadiazole+PhB(OH)2Pd catalyst5-Phenyl-3,5-dimethyl-1,2,4-thiadiazole

Thermal and Photochemical Stability

-

Thermolysis : At elevated temperatures (>150°C), this compound undergoes retro-Diels-Alder reactions, releasing sulfur oxides .

-

Photolysis : UV irradiation induces ring contraction to imidazoles or thiazoles .

Sulfonation and Sulfur-Based Modifications

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at C5 .

-

Thiol-Disulfide Exchange : Reacts with disulfides to form mixed disulfide derivatives .

Comparative Reactivity of Methyl Substituents

The methyl groups influence reactivity through steric and electronic effects:

| Position | Effect | Impact on Reactivity |

|---|---|---|

| C3-Methyl | Electron-donating (+I) | Moderates electron deficiency at C5 |

| C5-Methyl | Steric hindrance | Reduces nucleophilic substitution rates |

科学研究应用

Pharmaceutical Applications

Dimethyl-1,2,4-thiadiazole derivatives are recognized for their biological activities , including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The following table summarizes key findings related to its pharmaceutical applications:

Case Study: Anticancer Activity

A study investigated the synthesis of various this compound derivatives and their anticancer activities against human cancer cell lines such as MCF-7 and A549. The results indicated that these derivatives exhibited potent anticancer effects with IC50 values significantly lower than standard treatments .

Agricultural Applications

In agriculture, this compound is utilized as a pesticide and herbicide . Its derivatives have shown effectiveness in controlling pests and diseases in crops. The following table highlights some key agricultural applications:

| Application | Compound/Derivatives | Target Organism | Efficacy | Reference |

|---|---|---|---|---|

| Pesticide | Thiadiazole derivatives | Various agricultural pests | High efficacy | |

| Herbicide | This compound | Weeds | Effective control |

Case Study: Pesticidal Efficacy

Research demonstrated that certain this compound derivatives exhibited high efficacy against common agricultural pests. These compounds were tested under field conditions and showed significant reductions in pest populations compared to untreated controls .

Materials Science Applications

This compound also finds applications in materials science as a building block for synthesizing various functional materials. Its properties make it suitable for use in:

- Coordination Chemistry : Acting as versatile ligands in metal complexes.

- Corrosion Inhibition : Effective in preventing metal corrosion.

The following table summarizes its role in materials science:

| Application | Use | Property | Reference |

|---|---|---|---|

| Coordination Chemistry | Ligand for metal complexes | Enhances stability | |

| Corrosion Inhibition | Protective coatings | Reduces corrosion rates |

Case Study: Corrosion Inhibition

A study evaluated the effectiveness of this compound as a corrosion inhibitor for steel in acidic environments. The results showed a significant reduction in corrosion rates when treated with thiadiazole-based coatings compared to untreated samples .

作用机制

The mechanism of action of Dimethyl-1,2,4-thiadiazole varies depending on its application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways .

相似化合物的比较

Dimethyl-1,2,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

2,5-Dimethyl-1,3,4-thiadiazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.

4,5-Dimethyl-1,2,3-thiadiazole: Another isomer with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various applications .

生物活性

Dimethyl-1,2,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom. Its structural formula can be represented as follows:

The presence of sulfur in its structure enhances its lipophilicity, facilitating cellular membrane penetration and contributing to its biological efficacy.

1. Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiadiazole derivatives against pathogenic microorganisms responsible for diseases such as tuberculosis and respiratory infections. The minimum inhibitory concentration (MIC) values demonstrated that some derivatives were more effective than standard antimicrobial agents .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial |

| 2-Amino-1,3,4-thiadiazole | 8 | Antifungal |

| Megazol (a derivative) | 4 | Anti-trypanosomal |

2. Anticancer Activity

This compound has shown promising anticancer activity in various studies. Notably, compounds derived from this scaffold have been tested against several cancer cell lines:

- Human colon carcinoma (HCT116) : IC50 values ranged from 2.03 to 10 µM.

- Hepatocellular carcinoma (HepG-2) : Similar IC50 results were noted.

The mechanisms of action are believed to involve apoptosis induction without cell cycle arrest .

3. Anti-inflammatory Properties

Thiadiazole compounds are recognized for their anti-inflammatory effects. Studies have indicated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This property is particularly valuable in treating chronic inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated moderate antibacterial activity with an MIC of 16 µg/mL against S. aureus, indicating potential for development as an antimicrobial agent .

Case Study 2: Anticancer Potential

A series of synthesized this compound derivatives were evaluated for their cytotoxic effects on human cancer cell lines. One derivative exhibited an IC50 value of 3.29 µM against HCT116 cells. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is influenced by substituents on the thiadiazole ring. Variations in the position and type of substituents can enhance or diminish biological efficacy. For instance:

属性

IUPAC Name |

3,5-dimethyl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-5-4(2)7-6-3/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBPVACPFBSAFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。